2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol
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Overview
Description
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two phenol groups connected by a methylene bridge to a central hydroxy-substituted phenylene ring. The molecular formula for this compound is C24H26O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol typically involves the reaction of phenol derivatives with formaldehyde under basic conditions. One common method includes the reaction of 2-hydroxy-1,3-phenylene derivatives with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and the product is purified through filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol groups to corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenylene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the phenylene ring .
Scientific Research Applications
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of resins, adhesives, and coatings.
Mechanism of Action
The mechanism by which 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol exerts its effects involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
- 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(1,1,1,3,3,3-hexafluoropropan-2-ol)
Uniqueness
What sets 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol apart from similar compounds is its specific substitution pattern and the presence of hydroxy groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
2677-32-9 |
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Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2,6-bis[(2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C20H18O3/c21-18-10-3-1-6-14(18)12-16-8-5-9-17(20(16)23)13-15-7-2-4-11-19(15)22/h1-11,21-23H,12-13H2 |
InChI Key |
IVHIQAKUMAQRAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C(C(=CC=C2)CC3=CC=CC=C3O)O)O |
Origin of Product |
United States |
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